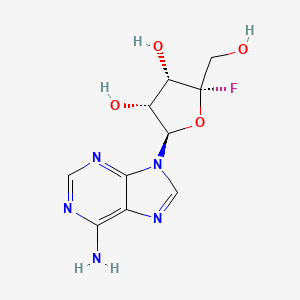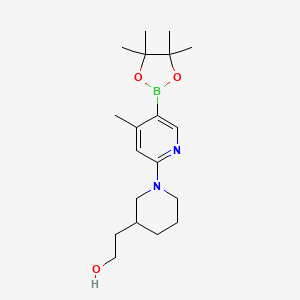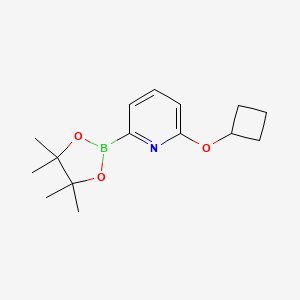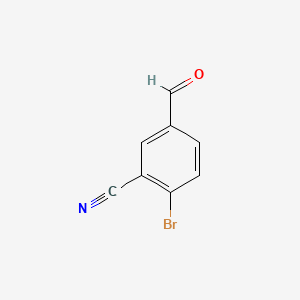
4'-C-Fluoro-Adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4’-C-Fluoroadenosine is a prominent pharmaceutical compound with immense potential in the biomedical sector . It functions as a remarkable treatment strategy against a multitude of diseases . Its paramount role lies in impeding DNA synthesis, hence showcasing a significant anti-tumor effect, particularly in cancer therapy . It has also exhibited promising outcomes concerning the management of viral infections, notably hepatitis C .
Synthesis Analysis
The synthesis of 4’-C-Fluoroadenosine involves the exploration of 4′-fluoro-nucleosides as a privileged motif for nucleoside-based therapeutics . The conversion of the primary iodine to an alcohol was achieved with mCPBA and was followed by a global deprotection using sodium carbonate in methanol .Molecular Structure Analysis
The molecular formula of 4’-C-Fluoroadenosine is C10H12FN5O4 . It contains a fluorine atom located at the 4′-position of its ribose ring . The structural and optical properties of four adenine analogues have been investigated using theoretical calculations .Chemical Reactions Analysis
The conditions of transglycosylation reactions catalyzed by E. coli nucleoside phosphorylases have been analyzed, and the optimal conditions for the formation of various nucleosides were determined . Under the optimized conditions of transglycosylation reaction, fluorine-containing derivatives of N6-benzyl-2’-deoxyadenosine were obtained starting from the corresponding ribonucleosides .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-C-Fluoroadenosine are similar to those of other fluorous compounds . Fluorous compounds exhibit unique spectroscopic properties such as broad absorption and narrow emission spectra, high extinction coefficients, high quantum yields (QY), photostability, and large surface area .Mechanism of Action
Future Directions
properties
IUPAC Name |
(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-10(1-17)6(19)5(18)9(20-10)16-3-15-4-7(12)13-2-14-8(4)16/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t5-,6+,9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTNWXWYIDVBLZ-MLTZYSBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(CO)F)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@](O3)(CO)F)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B580445.png)



![5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B580454.png)


